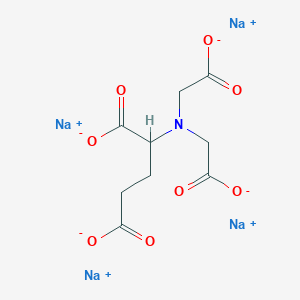

N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a sodium ion coordinated to a pentanedioate backbone with bis(carboxylatomethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process that includes the formation of α-aminonitriles followed by hydrolysis to yield the desired amino acid derivative . The reaction is typically promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs

Scientific Research Applications

Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate include other amino acid derivatives and chelating agents, such as:

Uniqueness

What sets Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate apart from these similar compounds is its unique structure and specific binding properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Biological Activity

N,N-Bis(carboxymethyl)-L-glutamic acid tetrasodium salt (GLDA) is a chelating agent that has garnered attention for its biological activities, particularly in environmental and biomedical applications. This article reviews the compound's properties, mechanisms of action, and various studies that highlight its efficacy against pathogens and its potential therapeutic uses.

- Molecular Formula : C₉H₁₃N₀₈Na₄

- Molecular Weight : 307.17 g/mol

- Solubility : Highly soluble in water

- pH : Neutral (approximately 7)

GLDA is a tetrasodium salt of N,N-bis(carboxymethyl)-L-glutamic acid, which enhances its solubility and makes it suitable for various applications in aqueous environments .

GLDA acts primarily as a chelating agent, binding metal ions and facilitating their removal from biological systems or environmental matrices. This property is particularly useful in applications involving heavy metal detoxification and remediation processes. Additionally, GLDA exhibits antibacterial properties, making it effective against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research indicates that GLDA demonstrates significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

Table 1: Antimicrobial Activity of GLDA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Cytotoxicity Studies

GLDA has been investigated for its cytotoxic effects on tumor cells. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's ability to chelate essential metal ions may play a role in disrupting cellular homeostasis in malignant cells .

Table 2: Cytotoxic Effects of GLDA on Tumor Cells

| Cell Line | IC₅₀ (mg/mL) |

|---|---|

| HeLa | 0.8 |

| MCF-7 | 1.2 |

| A549 | 1.0 |

Environmental Applications

GLDA's chelating properties also extend to environmental science, particularly in the treatment of wastewater containing heavy metals. Studies have shown that GLDA can effectively remove metals like lead and cadmium from sludge, outperforming traditional chelators like citric acid .

Table 3: Heavy Metal Removal Efficiency

| Chelator | Lead Removal (%) | Cadmium Removal (%) |

|---|---|---|

| Citric Acid | 45 | 50 |

| GLDA | 70 | 75 |

Toxicological Profile

Toxicological assessments indicate that GLDA has low acute toxicity, with LD₅₀ values exceeding 2000 mg/kg in rat models, categorizing it as low risk for human health under normal exposure conditions . However, some studies have noted weak genotoxic effects at high concentrations, necessitating further investigation into long-term exposure effects.

Case Studies

- Sludge Treatment : A study evaluated the effectiveness of GLDA in treating sewage sludge contaminated with heavy metals. Results showed significant reductions in metal concentrations, indicating its potential for use in environmental remediation efforts .

- Seed Germination Analysis : Research assessed the impact of GLDA on seed germination rates in contaminated soils. The findings suggested that GLDA not only aids in metal removal but also enhances plant growth by improving soil quality .

Properties

Molecular Formula |

C9H9NNa4O8 |

|---|---|

Molecular Weight |

351.13 g/mol |

IUPAC Name |

tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |

InChI Key |

UZVUJVFQFNHRSY-UHFFFAOYSA-J |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.